4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at positions 4 and 4. The 4-position is occupied by a 3,5-dimethylpyrazole group, while the 6-position contains a piperazine ring linked to a pyrazolo[1,5-a]pyrazine moiety. Such polyheterocyclic architectures are common in medicinal chemistry due to their ability to engage in diverse interactions with biological targets, particularly kinases and enzymes. The methyl groups on the pyrazole and pyrimidine likely enhance lipophilicity and metabolic stability, while the piperazine-pyrazine linkage may contribute to binding specificity through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9/c1-14-12-15(2)29(25-14)19-13-18(23-16(3)24-19)26-8-10-27(11-9-26)20-17-4-5-22-28(17)7-6-21-20/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWFYOUGHJOMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CN5C4=CC=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a pyrazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a complex arrangement that includes a pyrazole ring and a pyrimidine core, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 35 | HCT-116 | 1.1 |
| 35 | Huh-7 | 1.6 |
| 35 | MCF-7 | 3.3 |
These results indicate the potential of pyrazole derivatives in cancer therapy, particularly in targeting cell cycle regulation and apoptosis pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. For example, a series of pyrazole compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM , showcasing their potency compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial efficacy. One study reported that specific compounds exhibited substantial activity against bacterial strains such as E. coli and S. aureus, with modifications in the amide linkage enhancing their antimicrobial properties .
The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : These compounds can influence signaling pathways associated with cell proliferation and apoptosis.
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication in cancer cells.
Study on Antitumor Effects
A notable study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antitumor activity against Mycobacterium tuberculosis and various cancer cell lines. The most active compound showed an IC90 value of 3.73 µM , indicating strong potential as an antitumor agent .
Evaluation Against Inflammatory Markers
In another investigation, a novel pyrazole derivative was tested for its ability to inhibit inflammatory markers such as IL-6 and TNF-α. Results indicated significant reductions in these markers, further supporting the compound's anti-inflammatory potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Kinase Targeting
Pyrimidine Derivative 37b (from ) shares a pyrimidine scaffold but substitutes the pyrazolo[1,5-a]pyrazine-piperazine group with simpler functionalities. In contrast, the target compound’s pyrazolo[1,5-a]pyrazine group may mimic Rhapontin’s interaction profile but with improved selectivity due to steric and electronic effects from the dimethylpyrazole and methylpyrimidine groups.
Compound 32 (), a pyrazolo[1,5-a]pyrimidine derivative with a 4-methoxyphenylpiperazine substituent, demonstrates the importance of the piperazine moiety in modulating pharmacokinetics. Its synthesis via reductive amination highlights a pathway applicable to the target compound’s piperazine-pyrazine linkage .
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds like 4-(2-Arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine () prioritize hydrazine-based substitutions, which enhance hydrogen bonding but reduce metabolic stability compared to the target compound’s dimethylpyrazole group. For example, 5a () shows moderate cholinesterase inhibition (3–9% at 9 µM) due to its planar hydrazine structure, whereas bulkier substituents (e.g., pyrazolo[1,5-a]pyrazine) may improve target engagement .
Electronic and Steric Effects
Halogenated pyrimidines () exhibit substituent-dependent shifts in ionization potentials.
Data Tables
Table 1: Comparative Analysis of Pyrimidine-Based Derivatives
Table 2: Substituent Effects on Binding and Stability
Preparation Methods
Preparation of 3,5-Dimethyl-1H-Pyrazole
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A nickel-catalyzed protocol in aqueous medium offers superior sustainability:
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Reagents : 4-Hydrazinylbenzonitrile (1 mmol), acetylacetone (1.2 mmol), NiCl₂·6H₂O (10 mol%), H₂O.
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Conditions : Room temperature, 5 hours.
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Workup : Ethyl acetate extraction, silica gel chromatography (15–20% EtOAc/hexane).
This method eliminates traditional organic solvents, aligning with green chemistry principles.
Synthesis of 4-(Piperazin-1-yl)Pyrazolo[1,5-a]Pyrazine
A multigram-scale route employs pyrazole-5-carboxylic acids and aminoacetals:
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Step 1 : Condensation of pyrazole-5-carboxylic acid with 2,2-dimethoxyethylamine in refluxing toluene.
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Step 2 : Cyclization using HCl/MeOH to form the pyrazolo[1,5-a]pyrazine core.
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Step 3 : Piperazine coupling via SNAr using K₂CO₃ in DMF at 80°C.
Convergent Assembly of the Target Compound
SNAr at the 4-Position of Pyrimidine
Installation of Pyrazolo-Pyrazine-Piperazine at the 6-Position
A palladium-catalyzed amination optimizes efficiency:
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Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%).
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Ligand : 4-(Pyrazolo[1,5-a]pyrazin-4-yl)piperazine (1.1 eq).
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Solvent : dioxane, 100°C, 18 hours.
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Workup : Charcoal treatment, oxalic acid salt formation, freebase liberation with NH₃.
Optimization of Critical Reaction Parameters
Catalytic System Screening
Comparative studies reveal NiCl₂·6H₂O outperforms Cu or Fe catalysts in pyrazole synthesis:
Solvent Effects on Piperazine Coupling
Polar aprotic solvents enhance SNAr kinetics:
Analytical Characterization and Quality Control
Spectroscopic Data
Q & A
Basic: What are the key synthetic methodologies for preparing this compound?
The synthesis involves multi-step organic reactions:
- Pyrazole and pyrimidine core formation : React hydrazine derivatives with diketones or acrylates under basic conditions to form the pyrazole and pyrimidine rings .
- Piperazine coupling : Use nucleophilic aromatic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the pyrimidine core .
- Pyrazolo[1,5-a]pyrazine introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the piperazine group .
- Purification : Column chromatography or recrystallization ensures purity .
Basic: How is structural characterization performed for this compound?
- X-ray crystallography : Refinement using SHELXL resolves bond lengths, angles, and torsion angles, critical for confirming the pyrazolo-pyrimidine-piperazine architecture .
- Spectroscopy :
Advanced: How can computational modeling predict its biological activity?
- Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to kinase targets (e.g., EGFR, VEGFR). Focus on hydrogen bonding between the pyrimidine ring and catalytic lysine residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .
- ADMET prediction : Tools like SwissADME predict solubility (LogP ~2–3) and cytochrome P450 interactions .
Advanced: What strategies resolve contradictions between crystallographic and spectroscopic data?
- Dynamic disorder analysis : SHELXL refinement flags disordered regions (e.g., rotating methyl groups) that may skew crystallographic data .
- Variable-temperature NMR : Resolves overlapping signals (e.g., piperazine protons) to validate static vs. dynamic conformations .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond angles to identify steric strain .
Basic: What in vitro assays evaluate its kinase inhibition potential?
- Kinase profiling : Use radiometric (³²P-ATP) or fluorescence-based assays (Z′-LYTE) against a panel of kinases (IC₅₀ determination) .
- Cellular assays : Measure antiproliferative effects in cancer lines (e.g., MTT assay) with positive controls (e.g., imatinib) .
- Selectivity screening : Compare activity against off-target kinases (e.g., PKA, PKC) to assess specificity .
Advanced: How to optimize solubility for in vivo studies?
- Salt formation : React with HCl or citric acid to improve aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via DLS) .
- Co-solvent systems : Use Cremophor EL or cyclodextrins for parenteral administration .
Advanced: What synthetic strategies address regioselectivity in pyrazole-pyrimidine coupling?
- Protecting groups : Temporarily block reactive sites (e.g., Boc on piperazine) to direct coupling to the pyrimidine C-6 position .
- Catalytic control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to minimize by-products .
- Microwave-assisted synthesis : Enhances yield of desired regioisomer (e.g., 85% vs. 60% conventional) .
Basic: How to analyze degradation products under stressed conditions?
- Forced degradation studies : Expose to heat (60°C), acid (0.1 M HCl), or UV light, then monitor via HPLC-MS .
- Stability-indicating methods : Develop gradient HPLC (C18 column, 0.1% TFA/ACN) to separate degradation peaks .
Advanced: How do structural modifications impact bioactivity?
- Piperazine substituents : Replace methyl with ethyl or phenyl to modulate lipophilicity (ClogP ±1.5) and kinase binding .
- Pyrazole methylation : Compare 3,5-dimethyl vs. unsubstituted pyrazole for steric effects on target engagement .
- Pyrazolo-pyrazine vs. pyridinyl : Swap moieties to assess π-π stacking efficiency in binding pockets .
Advanced: What crystallographic challenges arise during refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
